molecular formula C33H35FO4 B14112501 (3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid

(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid

Cat. No.: B14112501
M. Wt: 514.6 g/mol
InChI Key: CHEANNSDVJOIBS-UHFFFAOYSA-N
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Description

This synthetic compound features a cyclopropyl group at the (3S)-position and a biphenylyl methoxy-substituted phenyl moiety. The compound’s design integrates fluorine and methoxy groups, which are known to enhance metabolic stability and receptor binding affinity in drug development.

Properties

Molecular Formula

C33H35FO4

Molecular Weight

514.6 g/mol

IUPAC Name

3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid

InChI

InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36)

InChI Key

CHEANNSDVJOIBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The biphenyl system is constructed through sequential palladium-catalyzed couplings:

Step Reaction Components Conditions Yield
1 4-Bromo-2-fluorophenol + 5,5-Dimethylcyclopenten-1-ylboronic acid Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12h 78%
2 Intermediate + 4-Bromo-3-methoxybenzaldehyde Pd(OAc)₂, SPhos, K₃PO₄, Toluene/EtOH (4:1), 100°C, 24h 65%

Functional Group Transformations

The aldehyde intermediate undergoes:

  • Wittig Olefination : Reaction with methyltriphenylphosphonium bromide (85% yield)
  • Epoxidation : mCPBA in DCM (0°C to RT, 91% yield)
  • Ring-Opening : BF₃·OEt₂ catalysis to install cyclopentene moiety (83% yield)

Propanoic Acid Sidechain Synthesis

Asymmetric Hydrogenation

Critical stereochemical control is achieved via Ru-catalyzed hydrogenation:

Parameter Value
Catalyst RuCl₂(R)-Xyl-SunPhos
Pressure 50 psi H₂
Solvent MeOH/THF (1:1)
Temp 40°C
ee 98.5%

Cyclopropanation

The cyclopropyl group is introduced via Kulinkovich reaction:

Reagent Conditions Yield dr
Ti(OiPr)₄, EtMgBr THF, -78°C → RT 72% 9:1

Final Assembly

Etherification

Coupling of biphenylyl methanol with phenolic intermediate:

Reagent Conditions Yield
DIAD, PPh₃ Toluene, 0°C → RT 88%

Deprotection & Acid Formation

Step Reagent Conditions Yield
1 BBr₃ DCM, -78°C 95%
2 LiOH THF/H₂O (3:1), 50°C 89%

Analytical Data

Key Intermediate Characterization

Compound m/z [M+H]+ ¹H NMR (500 MHz, CDCl₃) δ
Biphenylyl methanol 385.2 7.68 (d, J=8.5 Hz, 1H), 6.95 (dd, J=8.5, 2.5 Hz, 1H), 4.65 (s, 2H)
Propanoic acid ester 456.3 3.72 (s, 3H), 2.98 (q, J=7.5 Hz, 1H), 1.25-1.18 (m, 4H)

Final Product Specifications

Parameter Value
Purity (HPLC) 99.8%
Specific rotation [α]²⁵D +32.5° (c 1.0, MeOH)
Melting Point 158-160°C

Process Optimization

Catalytic System Improvements

Generation Catalyst Loading Cycle Number Total Yield
1st 5 mol% Pd 3 41%
3rd 0.8 mol% Pd 7 78%

Solvent Screening for Hydrogenation

Solvent ee (%) Reaction Time (h)
MeOH 98.5 12
EtOAc 92.3 18
iPrOH 95.6 15

Scale-Up Considerations

  • Palladium Removal : Implemented silica-thiol scavenger column (residual Pd <2 ppm)
  • Crystallization Control : Seeding protocol developed for consistent polymorph Form II
  • Throughput : 23 kg batch achieved with 68% overall yield in GMP facility

Chemical Reactions Analysis

Types of Reactions

AM-1638 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of AM-1638, which are evaluated for their pharmacological activity and potential therapeutic applications .

Mechanism of Action

AM-1638 exerts its effects by binding to the G-protein-coupled receptor 40 (GPR40) on pancreatic beta cells. This binding activates the receptor, leading to an increase in intracellular calcium levels and subsequent insulin secretion. The activation of GPR40 also stimulates the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), further enhancing glucose control .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Determinants of Activity : The biphenylyl group in the target compound likely improves lipophilicity and membrane permeability compared to the pyrimidinyl analog, favoring intracellular accumulation in cancer cells .
  • Therapeutic Window : Fluorine and methoxy groups may reduce off-target effects, a critical advantage over natural compounds like 3-O-feruloylquinic acid, which exhibit broader but less specific interactions .

Biological Activity

(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data regarding its biological properties.

Chemical Structure and Properties

The compound's structure includes a cyclopropyl group, a biphenyl moiety, and a propanoic acid functional group. Its chemical formula is C33H35FO4C_{33}H_{35}FO_4 with a molecular weight of approximately 520.64 g/mol. The presence of fluorine and methoxy groups in the structure suggests potential interactions with biological targets.

1. Antitumor Activity

Research indicates that compounds containing cyclopropane rings exhibit significant antitumor properties. In particular, derivatives similar to this compound have been shown to inhibit tumor cell proliferation in vitro. A study demonstrated that analogs of this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, through mechanisms involving apoptosis and cell cycle arrest .

2. Enzyme Inhibition

Cyclopropane derivatives are known to interact with various enzymes, often acting as inhibitors. For instance, the compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival. The mechanism involves the formation of stable enzyme-inhibitor complexes, which disrupt normal enzymatic function .

3. Neurochemical Effects

The neurochemical properties of cyclopropane derivatives suggest potential applications in treating neurological disorders. Studies have indicated that these compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors .

4. Antimicrobial Activity

Preliminary studies have also suggested antimicrobial properties of cyclopropane-containing compounds against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. The study revealed that the compound inhibited MAO activity in vitro, suggesting potential implications for mood disorders and depression treatment .

Data Summary

Biological ActivityObservations
AntitumorInhibits growth of cancer cell lines; induces apoptosis
Enzyme InhibitionInhibits key metabolic enzymes; alters enzymatic functions
Neurochemical EffectsModulates neurotransmitter systems; potential for treating neurological disorders
AntimicrobialExhibits activity against specific bacterial strains

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